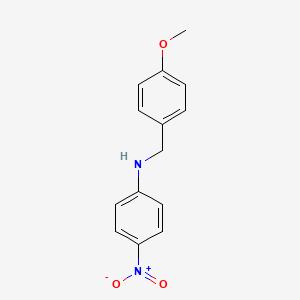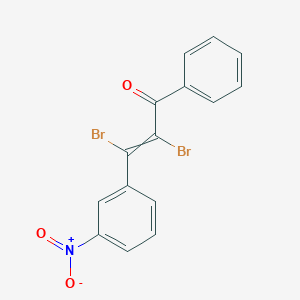![molecular formula C13H11Cl2N3O3S B12547380 Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- CAS No. 175014-67-2](/img/structure/B12547380.png)
Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzenesulfonamide group substituted with dichloro and phenylamino carbonyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to changes in the functional groups present on the molecule .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can inhibit certain enzymes, making them potential candidates for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: A simpler analog without the dichloro and phenylamino carbonyl groups.
3,5-Dichlorobenzenesulfonamide: Lacks the phenylamino carbonyl group.
4-[(Phenylamino)carbonyl]benzenesulfonamide: Lacks the dichloro substituents.
Uniqueness
Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- is unique due to the presence of both dichloro and phenylamino carbonyl groups, which enhance its reactivity and potential biological activities. These structural features make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
175014-67-2 |
|---|---|
Molekularformel |
C13H11Cl2N3O3S |
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
1-(2,6-dichloro-4-sulfamoylphenyl)-3-phenylurea |
InChI |
InChI=1S/C13H11Cl2N3O3S/c14-10-6-9(22(16,20)21)7-11(15)12(10)18-13(19)17-8-4-2-1-3-5-8/h1-7H,(H2,16,20,21)(H2,17,18,19) |
InChI-Schlüssel |
HTTFXGWBPMHFJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2Cl)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)

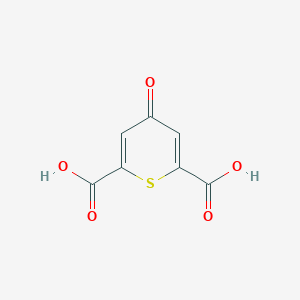

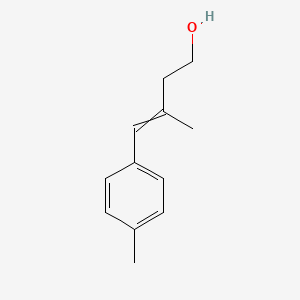
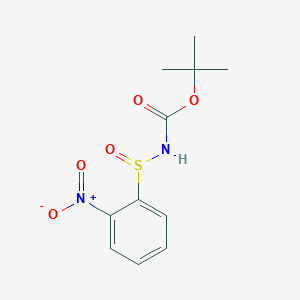
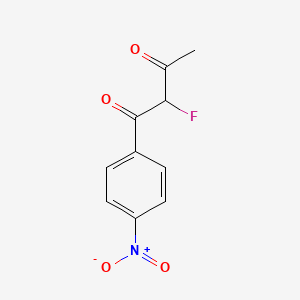
![1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one](/img/structure/B12547364.png)
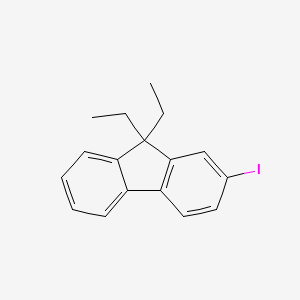
![3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12547376.png)

![N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide](/img/structure/B12547391.png)
